1-(4-Trifluoromethylphenylcarbamoyl)cyclopropanecarboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(4-Trifluoromethylphenylcarbamoyl)cyclopropanecarboxylic acid” is represented by the empirical formula C12H10F3NO3 . The InChI string representation of the molecule is 1S/C11H9F3O3/c12-11(13,14)17-8-3-1-7(2-4-8)10(5-6-10)9(15)16/h1-4H,5-6H2,(H,15,16)
.
Scientific Research Applications
Synthesis and Bioactivity
Research on compounds related to 1-(4-trifluoromethylphenylcarbamoyl)cyclopropanecarboxylic acid has shown that cyclopropanecarboxylic acid derivatives exhibit a range of biological activities. For instance, derivatives of N-cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, synthesized from cyclopropanecarboxylic acid, demonstrated notable herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Molecular and Crystal Structures
The impact of substituents on the geometry of the cyclopropane ring has been studied, revealing insights into the molecular and crystal structures of cyclopropanecarboxylic acid derivatives. This research provides valuable information for understanding the structural characteristics that influence the biological activity and chemical reactivity of these compounds (Boer & Stam, 2010).
Ring-Opening Reactions
The ring-opening of donor-acceptor cyclopropanes by boronic acids and potassium organotrifluoroborates under metal-free conditions represents a significant advancement in the synthesis of functionalized cyclopropane derivatives. This method employs trifluoroacetic acid or boron trifluoride as promoters, facilitating the creation of new chemical entities with potential applications in drug development and materials science (Ortega & Csákÿ, 2016).
Heterocyclic Derivatives
The synthesis of new heterocyclic derivatives comprising thiadiazole and 1,2,4-triazole moieties from cyclopropane dicarboxylic acid showcases the versatility of cyclopropanecarboxylic acid derivatives in heterocyclic chemistry. These compounds could have implications for pharmaceuticals, agrochemicals, and materials science due to their unique structural features and potential biological activities (Sharba, Al-Bayati, Rezki, & Aouad, 2005).
Inhibition Studies
Cyclopropane-1,1-dicarboxylic acid and its derivatives have been investigated for their inhibitory effects on apple 1-aminocyclopropane-1-carboxylic acid oxidase. This research could have implications for understanding the regulation of ethylene production in plants, with potential applications in agriculture and horticulture (Dourtoglou & Koussissi, 2000).
Safety and Hazards
Properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c13-12(14,15)7-1-3-8(4-2-7)16-9(17)11(5-6-11)10(18)19/h1-4H,5-6H2,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPKXZOILQOFOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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